

Methyl 4-pyrrolidin-1-ylbenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-pyrrolidin-1-ylbenzoate**

Cat. No.: **B142463**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical properties and synthetic pathways of **Methyl 4-pyrrolidin-1-ylbenzoate**, a key intermediate in pharmaceutical research and development. The information is presented to be a valuable resource for laboratory and process development activities.

Physicochemical Properties

The accurate determination of physical constants such as melting and boiling points is critical for the characterization and quality control of chemical compounds.

Property	Value	Source
Melting Point	140 - 142 °C	Sigma-Aldrich[1]
Boiling Point	338.9 ± 25.0 °C (Predicted)	ChemicalBook [2]

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range is indicative of a pure compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)
- Glass capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of the dry, finely powdered **Methyl 4-pyrrolidin-1-ylbenzoate** is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[3][4]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[3]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

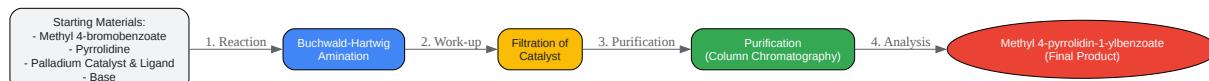
Apparatus:

- Thiele tube
- Thermometer

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)
- Liquid paraffin or mineral oil

Procedure:

- Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed into the small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
- Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube containing heating oil, making sure the oil level is above the side arm.[5][6]
- Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed.
- Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[5][6]


Synthetic Pathway and Workflow

The synthesis of **Methyl 4-pyrrolidin-1-ylbenzoate** can be achieved through several established organic chemistry reactions. A common and effective method is the nucleophilic aromatic substitution (SNAr) of a suitable starting material. Below is a conceptual workflow for its synthesis.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **Methyl 4-pyrrolidin-1-ylbenzoate**.

Another viable synthetic route involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: General workflow for Buchwald-Hartwig amination synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. methyl 4-(pyrrolidin-1-yl)benzoate | 129414-26-2 [sigmaaldrich.com]
- 2. METHYL 4-PYRROLIDIN-1-YLBENZOATE | 129414-26-2 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [Methyl 4-pyrrolidin-1-ylbenzoate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b142463#methyl-4-pyrrolidin-1-ylbenzoate-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com